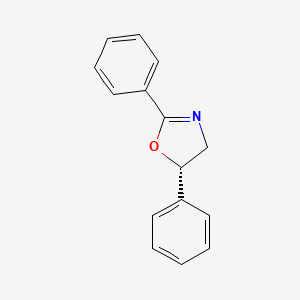
(5S)-2,5-Diphenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2,5-Diphenyl-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two phenyl groups attached to the oxazoline ring, making it a diphenyl derivative. The (5S) notation indicates the stereochemistry of the compound, specifying that the configuration around the chiral center is S (sinister, or left-handed).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,5-Diphenyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-phenylethanol with benzoyl chloride under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (5S)-2,5-Diphenyl-2-oxazoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (5S)-2,5-Diphenyl-2-oxazoline.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2,5-Diphenyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles, which are aromatic compounds with a similar structure.
Reduction: Reduction of the oxazoline ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or nitrated derivatives of (5S)-2,5-Diphenyl-2-oxazoline.
Applications De Recherche Scientifique
(5S)-2,5-Diphenyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (5S)-2,5-Diphenyl-2-oxazoline involves its interaction with specific molecular targets and pathways. As a chiral ligand, it binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The presence of the oxazoline ring and phenyl groups allows for π-π interactions and hydrogen bonding, which play a crucial role in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-2,5-Diphenyl-2-oxazoline: The enantiomer of (5S)-2,5-Diphenyl-2-oxazoline, with the opposite stereochemistry.
2-Phenyl-2-oxazoline: A simpler oxazoline derivative with only one phenyl group.
2,5-Dimethyl-2-oxazoline: An oxazoline derivative with methyl groups instead of phenyl groups.
Uniqueness
(5S)-2,5-Diphenyl-2-oxazoline is unique due to its specific stereochemistry and the presence of two phenyl groups, which enhance its chiral properties and make it a valuable ligand in asymmetric synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.
Propriétés
Numéro CAS |
87443-39-8 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
Clé InChI |
AORHJOUBDGUERJ-CQSZACIVSA-N |
SMILES isomérique |
C1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



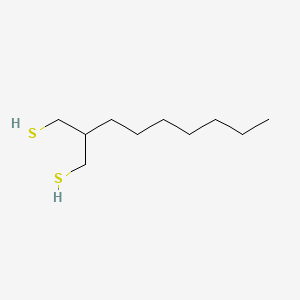
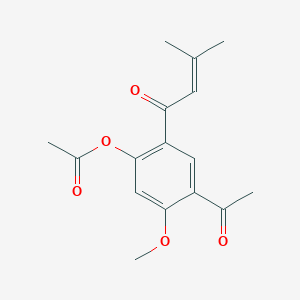

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
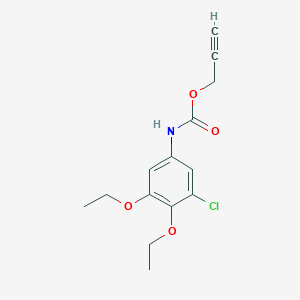
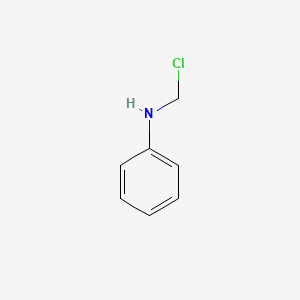

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

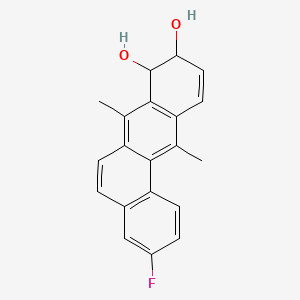
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

